

A Comparative Literature Review of Ceftazidime-avibactam's Antimicrobial Efficacy

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This guide provides an objective comparison of the antimicrobial performance of ceftazidime-avibactam (CZA) against other alternatives, supported by experimental data from various studies. Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel non- β -lactam β -lactamase inhibitor, has demonstrated potent in vitro activity against a broad range of Gram-negative bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Pseudomonas aeruginosa* and Enterobacterales.[1]

Comparative Antimicrobial Susceptibility

The addition of avibactam to ceftazidime restores its activity against many bacteria that produce β -lactamases, which are enzymes that can inactivate many common antibiotics.[2][3] This combination is effective against bacteria producing Ambler class A, C, and some D β -lactamases.[4]

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for ceftazidime-avibactam and comparator agents against various Gram-negative pathogens.

Table 1: Comparative MICs of Ceftazidime-Avibactam and Other Agents against *Pseudomonas aeruginosa*

Antimicrobial Agent	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptible
Ceftazidime-avibactam	4	8	90.4% - 92.2% [5] [6]
Ceftazidime	8	>32	74.3%
Meropenem	2	16	-
Piperacillin-tazobactam	16	>128	78.6%
Amikacin	8	16	89.2%
Colistin	1	2	99.9%

Data compiled from multiple surveillance studies.[\[5\]](#)[\[6\]](#) MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MICs of Ceftazidime-Avibactam and Other Agents against Enterobacterales

Antimicrobial Agent	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptible
Ceftazidime-avibactam	0.25	0.5	96.1% - 97.9% ^[5]
Ceftazidime	0.5	>32	69.5%
Meropenem	≤0.06	0.12	≥96.1%
Piperacillin-tazobactam	2	16	-
Amikacin	4	16	≥96.1%
Colistin	≤0.5	1	≥96.1%
Tigecycline	0.5	1	99.8%

Data compiled from a surveillance program in several European countries.^[5]

Zone of Inhibition Data

The disk diffusion method is a qualitative test where the diameter of the zone of inhibition around an antibiotic disk is measured to determine an organism's susceptibility.

Table 3: Zone of Inhibition Diameters for Ceftazidime-Avibactam against Enterobacterales and *P. aeruginosa*

Organism	Disk Content (µg)	Susceptible Zone Diameter (mm)	Resistant Zone Diameter (mm)
Enterobacterales	30/20	≥21	≤20
<i>P. aeruginosa</i>	30/20	≥21	≤20

Interpretive criteria as per the Clinical and Laboratory Standards Institute (CLSI).^{[7][8]}

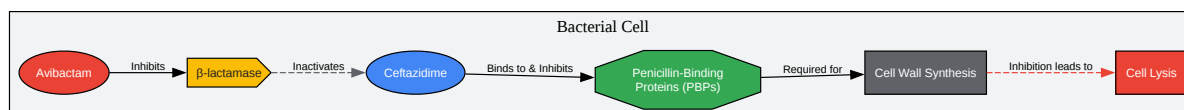
Time-Kill Kinetics

Time-kill assays measure the rate of bacterial killing by an antimicrobial agent over time. Studies have shown that ceftazidime-avibactam exhibits time-dependent bactericidal activity.[2][3] Against Enterobacteriaceae, a significant decrease of $\geq 3\text{-log}_{10}$ in CFU/ml is often observed within 6 hours.[2][3] For *P. aeruginosa*, a 2-log_{10} reduction in CFU/ml has been noted at 6 hours for some isolates.[2][3] However, regrowth of some isolates has been observed at 24 hours in time-kill assays.[2][3]

In studies with extensively drug-resistant (XDR) *P. aeruginosa*, ceftazidime-avibactam monotherapy was bactericidal in 100% of susceptible isolates. For ceftazidime-avibactam-resistant isolates, combination therapies with agents like colistin, amikacin, or aztreonam have shown synergistic or additive effects, leading to a greater reduction in bacterial load compared to monotherapy.[9]

Mechanism of Action

Ceftazidime, a cephalosporin, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[10][11] Avibactam is a non- β -lactam β -lactamase inhibitor that protects ceftazidime from degradation by a wide range of β -lactamases, including class A, C, and some D enzymes.[10][11] Integrated metabolomic and transcriptomic analyses have revealed that ceftazidime-avibactam not only disrupts the final steps of peptidoglycan biosynthesis but also affects the earlier cytoplasmic stages of cell wall synthesis and central carbon metabolism.[10][12][13]



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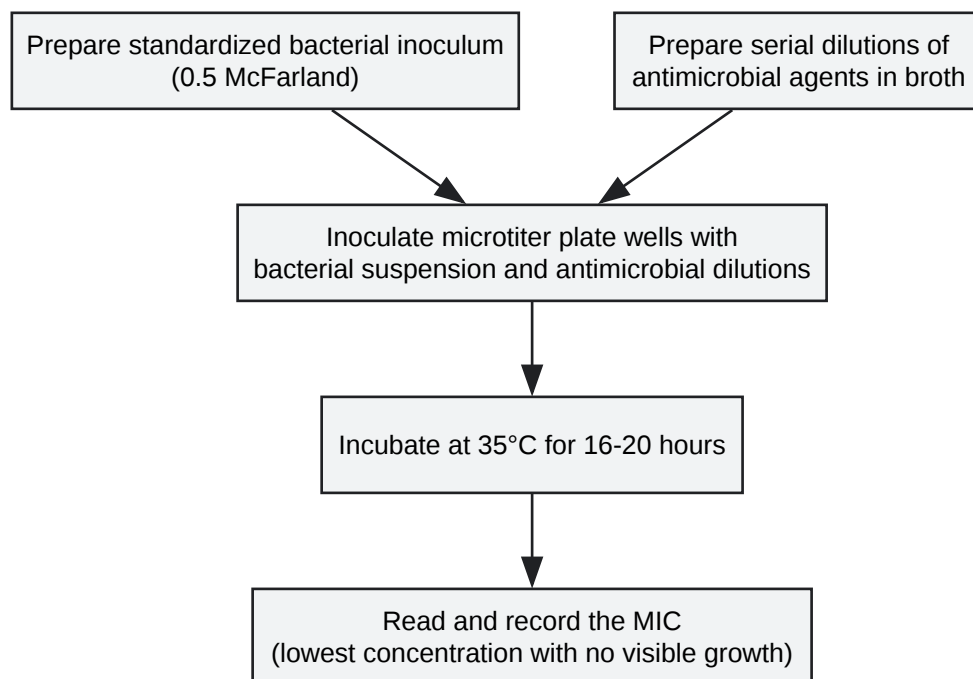
Mechanism of action of ceftazidime-avibactam.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standardized technique for determining MICs.

- **Preparation of Inoculum:** A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microdilution plate.
- **Preparation of Antimicrobial Dilutions:** Serial twofold dilutions of ceftazidime-avibactam (with a fixed concentration of 4 mg/L of avibactam) and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
- **Inoculation and Incubation:** Each well of a 96-well microtiter plate is inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
- **Interpretation of Results:** The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.



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Workflow for MIC determination by broth microdilution.

Disk Diffusion Susceptibility Testing

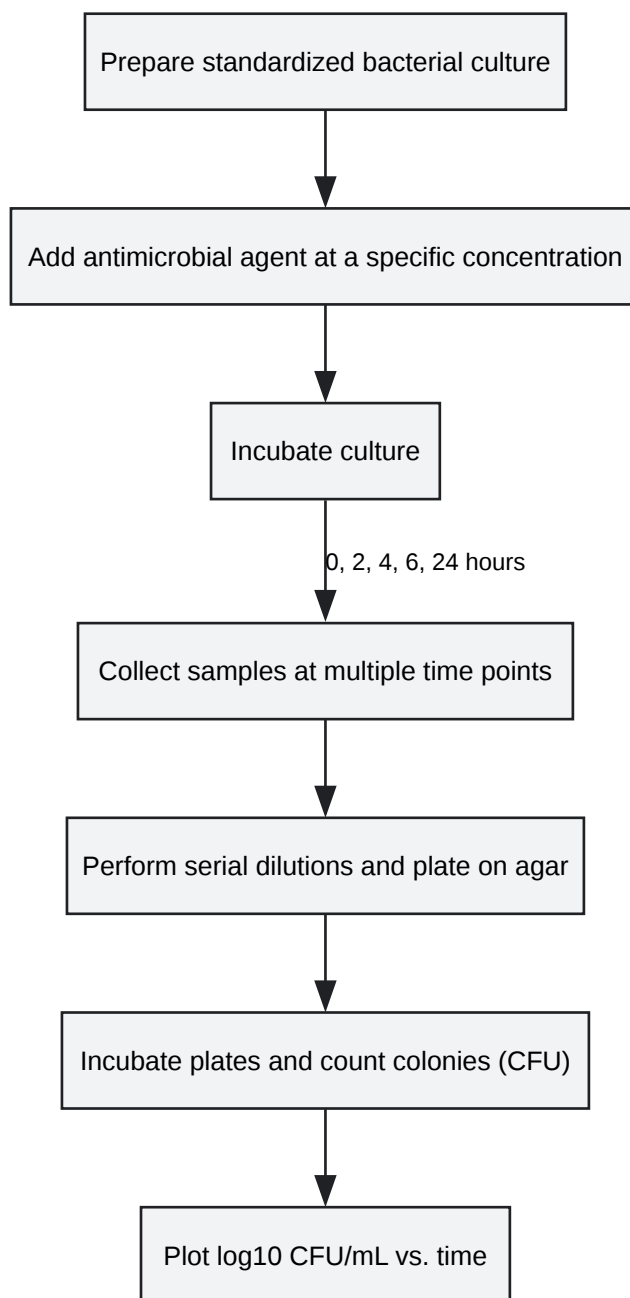
The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.

- **Preparation of Inoculum:** A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
- **Inoculation of Agar Plate:** A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
- **Application of Disks:** Paper disks impregnated with a specific concentration of ceftazidime-avibactam (e.g., 30/20 µg) are placed on the surface of the agar.
- **Incubation:** The plate is incubated at 35°C for 16-24 hours.
- **Measurement and Interpretation:** The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized breakpoints.[\[14\]](#)

Time-Kill Assay

This assay provides a dynamic view of antimicrobial activity.

- **Preparation:** A standardized bacterial suspension is prepared in a suitable broth medium.
- **Antimicrobial Addition:** Ceftazidime-avibactam is added at a predetermined concentration (often a multiple of the MIC). A growth control with no antibiotic is also included.
- **Sampling and Plating:** Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of these aliquots are plated onto agar plates.
- **Incubation and Colony Counting:** The plates are incubated, and the number of colony-forming units (CFU) is counted.
- **Data Analysis:** The log₁₀ CFU/mL is plotted against time to visualize the rate of bacterial killing. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in the initial inoculum.



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Workflow for a time-kill assay.

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